molecular formula C16H16O4 B3057317 (3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone CAS No. 792-57-4

(3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone

Cat. No.: B3057317
CAS No.: 792-57-4
M. Wt: 272.29 g/mol
InChI Key: KMGZOIGHMXBEDL-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone is an organic compound with the molecular formula C₁₆H₁₆O₄. It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such as monoamine oxidase and Taq polymerase . These enzymes play crucial roles in neurotransmission and DNA replication, respectively.

Mode of Action

It’s suggested that related compounds may inhibit enzyme activity . This inhibition could alter the normal function of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to influence pathways involving erk2 (extracellular signal regulated kinase 2) protein . ERK2 is involved in cell division and differentiation, and its down-regulation could affect these processes.

Result of Action

Related compounds have been shown to trigger caspase activation, potentially leading to programmed cell death or apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

  • (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
  • (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone
  • (3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone

Comparison: (3,4-Dimethoxyphenyl)(3-methoxyphenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-6-4-5-11(9-13)16(17)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGZOIGHMXBEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452721
Record name Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792-57-4
Record name Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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COc1ccc(C(=CC#N)c2ccc(OC)c(OC)c2)cc1
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Synthesis routes and methods II

Procedure details

3-methoxybenzoyl chloride (2.06 ml, 14.65 mmol), 1,2-dimethoxybenzene (1.87 ml, 14.65 mmol) in anhydrous methylene chloride (25 ml), and aluminum chloride (2.15 g, 16.12 mmol) were treated in the same manner as described above for the synthesis of 3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile. The crude was purified via flash column chromatography (20% EtOAc in hexane) to give (3,4-dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone as a yellow oil (4.39 g, 100%); 1HNMR (CDCl3) δ 7.50 (d, J=1 Hz, 1H, Ar), 7.42-7.30 (m, 4H, Ar), 7.14-7.09 (m, 1H, Ar), 6.90 (d, J=8 Hz, 1H, Ar), 3.96 (s, 3H, OCH3), 3.95 (s, 6H, 2OCH3), 3.86 (s, 3H, OCH3); 13C NMR (CDCl3) δ 195.4, 159.6, 153.1, 149.1, 139.7, 130.3, 129.2, 125.6, 122.5, 118.3, 114.4, 112.3, 109.9, 56.2, 56.2, 55.6; Anal. Calcd. For C16H16O4: C, 70.58; H, 5.92. Found: C, 70.38; H, 5.99; N, <0.05. The product was carried over to the next step.
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3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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